molecular formula C16H19N3O4S B2647030 Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953226-65-8

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2647030
CAS No.: 953226-65-8
M. Wt: 349.41
InChI Key: NXCXLUPKIRVDIA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-bromoacetylthiazole under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but its activity is thought to be mediated through the modulation of signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl (4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial and anticancer activities, 2-aminothiazole serves as a core structure for many bioactive compounds.

    Thiazole-4-carboxylic acid: This compound is used in the synthesis of various pharmaceuticals and exhibits different biological activities.

    Thiazole-2-thiol: Known for its antioxidant properties, this compound is used in the development of drugs targeting oxidative stress-related diseases.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-22-13-7-5-11(6-8-13)17-14(20)9-12-10-24-15(18-12)19-16(21)23-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCXLUPKIRVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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